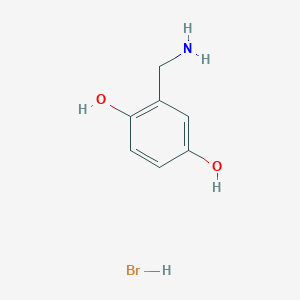
2-(Aminomethyl)benzene-1,4-diol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)benzene-1,4-diol hydrobromide, also known by its CAS Number 57075-20-4, is a chemical compound with a molecular weight of 220.07 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-(Aminomethyl)benzene-1,4-diol hydrobromide is1S/C7H9NO2.BrH/c8-4-5-3-6(9)1-2-7(5)10;/h1-3,9-10H,4,8H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
2-(Aminomethyl)benzene-1,4-diol hydrobromide is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, flash point, and vapor pressure could not be found in the available resources.Applications De Recherche Scientifique
Antioxidant Mechanisms
One study delved into the reactions of hydroquinones (benzene-1,4-diols) with peroxyl radicals, yielding 1,4-semiquinone radicals. These reactions, crucial in understanding antioxidant mechanisms, show that the antioxidant behavior of hydroquinones varies significantly depending on ring-substitution and reaction conditions. The study provides insights into the interaction between semiquinone radicals and molecular oxygen, highlighting an unusual hydrogen atom abstraction mechanism. This research is vital for understanding the antioxidant properties of compounds related to 2-(Aminomethyl)benzene-1,4-diol hydrobromide (Valgimigli et al., 2008).
Metal Complex Formation
Another area of research focuses on the complexation of 2-(Aminomethyl)benzene-1,4-diol hydrobromide derivatives with transition metal ions. This study developed spectrophotometric methods for determining the complexation of these compounds with metal ions, which is pivotal in pharmaceutical research. The formation of colored complexes and their stability constants were meticulously studied, providing a foundation for further applications in drug formulation and analysis (Kaushik et al., 2022).
Antibacterial and Antifungal Applications
Research on the synthesis of new derivatives of 2-(Aminomethyl)benzene-1,4-diol hydrobromide explored their potential as antibacterial and antifungal agents. These studies found promising activity against tested microorganisms, indicating the potential of these compounds in developing new treatments for bacterial and fungal infections (Narayana et al., 2006).
Catalysis and Polymer Support
The compound has also been used in the context of catalysis, particularly in hydroamination reactions. Research on polymer-supported organolanthanide hydroamination catalysts demonstrates the versatility of 2-(Aminomethyl)benzene-1,4-diol hydrobromide derivatives in synthesizing efficient and recyclable catalysts. This work highlights the potential for sustainable and green chemistry applications (Zhao & Marks, 2006).
Fluorescent Sensors for Dopamine
Lastly, the development of fluorescent sensors for dopamine using derivatives of 2-(Aminomethyl)benzene-1,4-diol hydrobromide showcases the compound's role in creating sensitive and selective detection methods for biologically significant molecules. These sensors could revolutionize the monitoring and study of neurotransmitters in various research and clinical settings (Khattar & Mathur, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, personal protective equipment, and procedures to follow in case of exposure .
Propriétés
IUPAC Name |
2-(aminomethyl)benzene-1,4-diol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.BrH/c8-4-5-3-6(9)1-2-7(5)10;/h1-3,9-10H,4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARYNNFLWWDBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CN)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

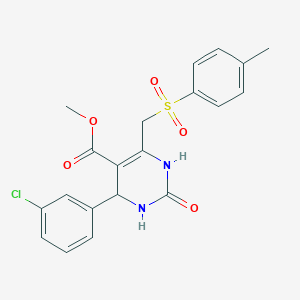
![N-cyclopentyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2613802.png)
![2,4,5-trichloro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2613803.png)

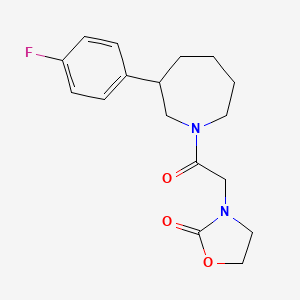
![2-{[(3,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2613811.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2613813.png)
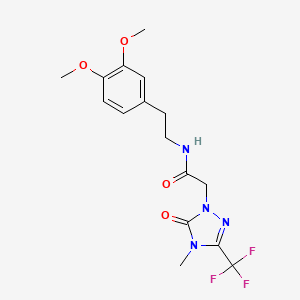

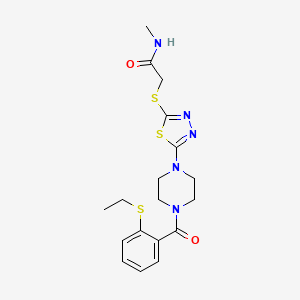
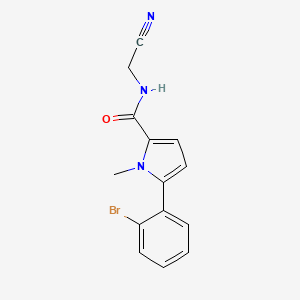
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2613821.png)
